molecular formula C13H11ClFNO3S B15412192 N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide CAS No. 326901-76-2

N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B15412192
CAS No.: 326901-76-2
M. Wt: 315.75 g/mol
InChI Key: STIGGSOHHZUGKX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide is a chemical intermediate of significant interest in medicinal chemistry and pharmacological research. This sulfonamide derivative serves as a versatile structural scaffold for the design and synthesis of novel bioactive molecules . The compound's core structure, featuring a sulfonamide group linked to a substituted phenyl ring, is commonly investigated for its potential to interact with key enzymatic targets . In scientific research, related benzenesulfonamide compounds have demonstrated promising biological activities. A primary area of investigation is their anticancer potential . Structural analogs have shown potent antiproliferative effects against various human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), by inducing programmed cell death (apoptosis) with IC50 values reported in the low micromolar range (e.g., 34-36 µM) . Furthermore, recent studies explore sulfonamide-based derivatives as highly potent inhibitors of critical oncogenic targets like STAT3 and CDK1, highlighting the potential of this chemical class in developing new cancer therapeutics . Another key research application is the exploration of antimicrobial properties . Sulfonamides are known to inhibit bacterial growth by interfering with the folate synthesis pathway, a mechanism of action shared with established sulfa drugs. This makes this compound a candidate for developing new anti-infective agents against a spectrum of Gram-positive and Gram-negative bacteria . The compound is supplied For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

326901-76-2

Molecular Formula

C13H11ClFNO3S

Molecular Weight

315.75 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C13H11ClFNO3S/c1-19-10-3-5-11(6-4-10)20(17,18)16-9-2-7-13(15)12(14)8-9/h2-8,16H,1H3

InChI Key

STIGGSOHHZUGKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease. This compound has been studied for its mechanism of action, therapeutic potential, and interactions with various biological targets.

  • Molecular Formula : C13H11ClFNO3S
  • CAS Number : 326901-76-2

The biological activity of this compound primarily involves its role as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This receptor is crucial in regulating cell proliferation and survival, and its inhibition can lead to suppressed cancer cell growth and altered signaling pathways associated with tumor progression . The compound's chloro and fluoro substituents enhance its electrophilicity, allowing it to interact with nucleophilic sites on enzymes or receptors, thereby modulating their functions.

Anticancer Activity

This compound has shown significant potential in anticancer research. In studies involving various cancer cell lines, the compound exhibited notable inhibitory effects. For instance:

  • Growth Inhibition : It was tested against the NCI 60 cancer cell lines, demonstrating substantial growth inhibition across multiple types, including melanoma and ovarian cancer .
  • IC50 Values : Specific derivatives related to this compound have shown IC50 values as low as 0.49 µM, indicating strong potency against certain cancer targets .

Antimicrobial Activity

Beyond its anticancer properties, the compound has also been investigated for its antimicrobial effects. It has demonstrated activity against various pathogens:

  • Antibacterial Properties : Initial screenings indicated that it could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at concentrations as low as 8 μg/mL .
  • Mechanism Against Microorganisms : The sulfonamide group allows this compound to mimic natural substrates, inhibiting essential enzymes in microorganisms, which can lead to reduced virulence or cell death.

Data Table: Biological Activity Overview

Activity TypeTarget/OrganismObserved EffectReference
AnticancerVarious Cancer Cell LinesSignificant growth inhibition
AntibacterialStaphylococcus aureusGrowth inhibition at 8 μg/mL
AntifungalNot specifiedPotential activity noted
EGFR InhibitionHuman Cancer CellsSuppression of proliferation

Case Studies

  • EGFR Inhibition in Cancer Therapy :
    • A study focused on the role of this compound in inhibiting EGFR showed that it effectively blocked downstream signaling pathways critical for tumor growth. This was evidenced by reduced phosphorylation levels of key proteins involved in cell survival.
  • Screening Against Infectious Agents :
    • High-throughput screening of a diverse compound library included this compound, which yielded promising results against F. tularensis, indicating its potential utility in treating severe bacterial infections .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table highlights structural variations and their implications:

Compound Name Substituents (R₁, R₂) Key Properties/Activities Source/CAS
N-(3-Chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide R₁ = 4-OCH₃; R₂ = 3-Cl-4-F Antitumor potential, tubulin interaction CAS 346691-58-5
N-(3-Chloro-4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide R₁ = 4-CF₃; R₂ = 3-Cl-4-F Enhanced lipophilicity, improved membrane permeability Alfa Aesar
N-(3-Chloro-4-methylphenyl)-4-methoxybenzenesulfonamide R₁ = 4-OCH₃; R₂ = 3-Cl-4-CH₃ Reduced halogen content, lower cytotoxicity CAS 346691-58-5
E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) R₁ = 4-OCH₃; R₂ = pyridinyl-hydroxyphenyl Orally active tubulin polymerization inhibitor Clinical trial phase
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Double sulfonamide, multiple F/CH₃ groups Unusual crystal packing, potential for high thermal stability

Key Observations:

  • Electron-withdrawing groups (Cl, F, CF₃) improve metabolic stability but may reduce solubility.
  • Methoxy groups (OCH₃) enhance water solubility compared to methyl (CH₃) or trifluoromethyl (CF₃) substituents .
  • Double sulfonamides (e.g., ) exhibit unique crystallographic properties but may face synthetic challenges .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Formation of the sulfonamide intermediate : The amine group of 3-chloro-4-fluoroaniline attacks the electrophilic sulfur atom in the sulfonyl chloride, releasing HCl.
  • Acid neutralization : A base (e.g., triethylamine, pyridine) scavenges HCl, shifting the equilibrium toward product formation.

The stoichiometric ratio typically employs a slight excess of sulfonyl chloride (1.1–1.2 equivalents) to ensure complete conversion of the amine.

Standard Laboratory Protocol

A representative procedure involves:

  • Dissolving 3-chloro-4-fluoroaniline (1.0 equiv, 1.58 g, 10 mmol) in anhydrous dichloromethane (20 mL).
  • Adding 4-methoxybenzenesulfonyl chloride (1.1 equiv, 2.15 g, 11 mmol) dropwise at 0°C.
  • Introducing triethylamine (1.5 equiv, 2.1 mL, 15 mmol) and stirring at room temperature for 12–24 hours.
  • Quenching with ice water, extracting with DCM, and recrystallizing from ethanol/water.

Yield : 65–78%
Purity : >95% (HPLC)

Solvent and Base Optimization

Variations in solvent polarity and base strength significantly impact reaction efficiency.

Solvent Screening

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Dichloromethane 8.93 12 75
Chloroform 4.81 18 68
Tetrahydrofuran 7.52 10 72
Acetonitrile 37.5 8 80

Polar aprotic solvents like acetonitrile enhance reactivity by stabilizing ionic intermediates, reducing reaction times.

Base Selection

Base pKb Yield (%) Byproduct Formation
Triethylamine 3.25 78 Low
Pyridine 8.77 65 Moderate
DBU 13.9 82 High

Stronger bases (e.g., DBU) improve yields but may promote sulfonate ester byproducts via over-sulfonylation.

Industrial-Scale Production

Industrial protocols prioritize cost-efficiency and scalability:

Continuous Flow Reactor Systems

  • Reactor design : Microfluidic channels enable precise temperature control (25±2°C), minimizing exothermic risks.
  • Throughput : 10–20 kg/day with >90% conversion.
  • Workup : Automated liquid-liquid extraction and rotary evaporation reduce manual handling.

Crystallization Optimization

  • Anti-solvent addition : Gradual introduction of water to isopropanol solutions induces controlled crystallization, yielding needle-like crystals with 99.5% purity.
  • Drying : Vacuum tray drying at 60°C for 24 hours ensures residual solvent levels <0.1% (ICH guidelines).

Mechanistic Challenges and Mitigation

Hydrolysis of Sulfonyl Chloride

Moisture-sensitive reagents necessitate anhydrous conditions. Common strategies include:

  • Molecular sieves (4Å) in the reaction mixture.
  • Pre-drying solvents via azeotropic distillation with toluene.

Byproduct Formation

  • Di-sulfonylation : Minimized by maintaining stoichiometric control and low temperatures (0–5°C).
  • Oxidation of Aniline : Avoided by degassing solvents with nitrogen or argon.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 7.45 (dd, J = 6.4, 2.4 Hz, 1H, ArH), 7.21–7.15 (m, 2H, ArH), 6.93 (d, J = 8.8 Hz, 2H, ArH), 3.87 (s, 3H, OCH₃).
  • Melting Point : 142–144°C (lit. 143°C).

Purity Assessment

Method Conditions Purity (%)
HPLC C18, 70:30 MeOH/H₂O 99.2
Titration 0.1M NaOH in ethanol 98.5

Emerging Methodologies

Catalytic Sulfonamide Coupling

Recent advances employ nickel catalysts (e.g., Ni(COD)₂) to mediate C–N bond formation between aryl halides and sulfonamides, though yields remain suboptimal (45–55%).

Microwave-Assisted Synthesis

  • Conditions : 100 W, 80°C, 30 minutes.
  • Advantage : 80% yield with 5-fold reduction in reaction time.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide?

  • Methodology : Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation between the sulfonamide precursor and substituted aniline derivatives. Reactions should be conducted at low temperatures (-50°C) to minimize side reactions. Post-synthesis purification via column chromatography and structural validation using 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and IR spectroscopy is critical .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Employ X-ray crystallography for unambiguous confirmation of the crystal structure, as demonstrated for analogous sulfonamides . Complement this with 1H-NMR^1 \text{H-NMR} to verify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and IR spectroscopy to identify sulfonamide S=O stretches (~1350–1150 cm1^{-1}) .

Q. What initial steps are recommended to assess its biological activity?

  • Methodology : Conduct in vitro assays such as enzyme inhibition (e.g., carbonic anhydrase) or cytotoxicity screens against cancer cell lines (e.g., NCI-60 panel). Compare results to structurally related sulfonamides with known mechanisms, such as tubulin disruptors or antiproliferative agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology : Use Design of Experiments (DoE) to systematically vary parameters like solvent polarity (DMF vs. dichloromethane), temperature (-30°C to 0°C), and stoichiometric ratios of reagents. Monitor reaction progress via HPLC and optimize purification using recrystallization or gradient elution in column chromatography .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology : Cross-validate findings using orthogonal assays (e.g., flow cytometry for cell cycle analysis and microarray-based gene expression profiling). For example, COMPARE analysis with cancer cell line panels can clarify mechanism-specific activity, as seen with antitumor sulfonamides like E7010 and E7070 .

Q. What computational approaches predict target interactions for this compound?

  • Methodology : Perform molecular docking to identify potential binding sites on enzymes (e.g., carbonic anhydrase IX) and validate predictions with molecular dynamics (MD) simulations. Quantitative Structure-Activity Relationship (QSAR) models can further refine activity predictions based on substituent effects .

Q. How can fluorescence properties be leveraged for mechanistic studies?

  • Methodology : Analyze fluorescence intensity under varying pH (optimal ~5.0), temperature (25°C), and solvent polarity (e.g., ethanol vs. water). Use spectrofluorometry (λex=340\lambda_{\text{ex}} = 340 nm, λem=380\lambda_{\text{em}} = 380 nm) to study binding constants (KbK_b) with metal ions or biomolecules, as demonstrated for related benzamide sulfonamides .

Methodological Notes

  • Data Validation : Always cross-reference crystallographic data (e.g., CCDC entries) with spectroscopic results to resolve structural ambiguities .
  • Biological Replicates : Use triplicate assays and include positive controls (e.g., established enzyme inhibitors) to ensure reproducibility in activity studies .
  • Synthetic Reproducibility : Document inert atmosphere conditions (argon/nitrogen) and moisture-sensitive steps to mitigate variability in yields .

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